4-Chloro-5,8-difluoroquinoline-3-carbonitrile
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Description
4-Chloro-5,8-difluoroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H3ClF2N2 and its molecular weight is 224.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
4-Chloro-5,8-difluoroquinoline-3-carbonitrile is involved in various synthetic methods and chemical reactions, particularly in the production of biologically active compounds. The reactivity of this compound is explored in different contexts, with reactions subdivided into groups based on the chloro and cyano substituents (Mekheimer et al., 2019).
Optoelectronic and Charge Transport Properties
Studies have delved into the optoelectronic, nonlinear, and charge transport properties of derivatives of quinoline carbonitriles. These investigations often involve density functional theory to analyze structural, electronic, and optical properties, highlighting their potential as multifunctional materials (Irfan et al., 2020).
Synthesis of Substituted Derivatives
Research has been conducted on the synthesis of various substituted derivatives of quinoline carbonitriles, like cinnoline and benzo[h]cinnoline. These syntheses start from different precursors and lead to compounds with potential applications in various fields (Gomaa, 2003).
Development of Fused Quinoline Heterocycles
There is significant interest in the development of fused quinoline heterocycles, such as the synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. These compounds are synthesized through a series of reactions starting from chloroquinoline carbonitriles (Mekheimer et al., 2008).
Antimicrobial Activity
Some derivatives synthesized from quinoline carbonitriles have been reported to exhibit antimicrobial activity. This suggests a potential application in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Conversion into Other Compounds
Research also includes the conversion of chloroquinoline carbonitriles into other compounds like 3-aminoindole carbonitriles, demonstrating the versatility of these compounds in synthetic chemistry (Michaelidou & Koutentis, 2009).
Antitumor Activities
Certain novel derivatives of quinoline carbonitriles have been synthesized and evaluated for their antitumor activities. This research contributes to the development of new anticancer drugs (El-Agrody et al., 2012).
Photophysical and Spectroscopic Studies
A new fluorescent derivative containing a quinoline carbonitrile moiety has been synthesized, and its properties have been explored through experimental and theoretical methods. This research is significant for developing new materials with special optical properties (Singh et al., 2017).
Microbial Screening
Derivatives of quinoline carbonitriles have been screened against various microbes, indicating their potential use in antimicrobial therapies (Goswami et al., 2022).
Structural and Cytotoxicity Studies
Extensive structural studies, including X-ray crystallography and spectroscopy, have been performed on chloroquinoline carbonitriles. These studies also include evaluating their cytotoxicity against various cancer cell lines, highlighting their potential in cancer research (Mansour et al., 2013).
Properties
IUPAC Name |
4-chloro-5,8-difluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF2N2/c11-9-5(3-14)4-15-10-7(13)2-1-6(12)8(9)10/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOAHJVPSRSWBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)C#N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252097 |
Source
|
Record name | 4-Chloro-5,8-difluoro-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936497-95-9 |
Source
|
Record name | 4-Chloro-5,8-difluoro-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936497-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5,8-difluoro-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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